N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide

Antiparasitic Drug Discovery Leishmaniasis Chagas Disease

N-(4-(Naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide (CAS 313528-46-0; molecular formula C₂₀H₁₃N₃O₃S; MW 375.4) is a synthetic small molecule belonging to the naphthyl-thiazole benzamide class. Structurally, it features a 2-naphthyl substituent on the thiazole C4 position and a 3-nitrobenzamide moiety on the thiazole C2‑amino group, distinguishing it from the 2‑nitro and 4‑nitro regioisomeric analogs.

Molecular Formula C20H13N3O3S
Molecular Weight 375.4
CAS No. 313528-46-0
Cat. No. B2597366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide
CAS313528-46-0
Molecular FormulaC20H13N3O3S
Molecular Weight375.4
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13N3O3S/c24-19(16-6-3-7-17(11-16)23(25)26)22-20-21-18(12-27-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,21,22,24)
InChIKeyDLJOWTDTCUWCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide (CAS 313528-46-0): Procurement-Relevant Structural Identity and Research Baseline


N-(4-(Naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide (CAS 313528-46-0; molecular formula C₂₀H₁₃N₃O₃S; MW 375.4) is a synthetic small molecule belonging to the naphthyl-thiazole benzamide class . Structurally, it features a 2-naphthyl substituent on the thiazole C4 position and a 3-nitrobenzamide moiety on the thiazole C2‑amino group, distinguishing it from the 2‑nitro and 4‑nitro regioisomeric analogs . Within the published literature, this scaffold has been investigated as part of a series of 16 naphthyl‑thiazoles (compounds 2a–p) evaluated for antiparasitic and antioxidant activities, with the 3‑nitrobenzamide derivative representing a specific substitution pattern within that series [1].

Why Generic Substitution Fails for N-(4-(Naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide: Divergent Nitro-Regioisomer Pharmacology


Within the naphthyl-thiazole benzamide chemotype, the position of the nitro substituent on the benzamide ring is a critical determinant of biological activity. Two direct regioisomers exist: the 3‑nitrobenzamide (CAS 313528-46-0) and the 2‑nitrobenzamide (CAS 312727-56-3), alongside the 4‑nitrobenzamide analog (CAS 313549-68-7) . Published antiparasitic screening data demonstrate that among the 16 thiazoles tested, only specific substitution patterns, including the 3‑nitrobenzamide-bearing derivative, conferred dual inhibition of both Leishmania amazonensis and Trypanosoma cruzi amastigote forms, whereas other regioisomers within the same series showed differential activity profiles [1]. These experimentally observed structure-activity relationships (SAR) preclude simple interchange of regioisomers without compromising biological readout reproducibility, making precise chemical identity essential for procurement decisions [2].

Product-Specific Quantitative Evidence Guide: N-(4-(Naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide vs. Closest Structural Analogs


Dual Antiparasitic Activity: 3-Nitrobenzamide Derivative 2l vs. Other Naphthyl-Thiazoles in the Series

Among the 16 naphthyl-thiazoles (2a–p) evaluated, compound 2l—bearing the 3-nitrobenzamide substitution—was one of only three compounds (alongside thiosemicarbazones 1b and 1j) that demonstrated inhibition potential against the intracellular amastigote forms of both Leishmania amazonensis and Trypanosoma cruzi [1]. Other thiazoles in the series, differing in their benzamide substituents, did not exhibit this dual amastigote activity profile, indicating a specific structural requirement for the 3-nitrobenzamide moiety in achieving activity across both parasite species [2].

Antiparasitic Drug Discovery Leishmaniasis Chagas Disease Naphthyl-Thiazole SAR

Selective Antimalarial Activity: Naphthyl-Thiazoles vs. Thiosemicarbazones

In the same study, the thiazole subclass (including compound 2l) promoted growth inhibition of Plasmodium falciparum in vitro, whereas the corresponding thiosemicarbazone precursors (1a–m) failed to inhibit parasite growth [1]. This class-level discrimination confirms that the thiazole heterocycle is a pharmacophoric requirement for antiplasmodial activity within this chemical series, and that the 3-nitrobenzamide-substituted thiazole participates in this activity profile [2].

Antimalarial Screening Plasmodium falciparum Thiazole Selectivity Naphthyl-Thiazole Derivatives

Differential Mammalian Cytotoxicity: Thiazoles vs. Thiosemicarbazones

Screening assays in the Santos et al. study revealed that thiosemicarbazones were generally less toxic to mammalian cells compared to thiazoles [1]. While this indicates that naphthyl-thiazoles as a class exhibit higher mammalian cytotoxicity, it simultaneously establishes the importance of selecting specific thiazole derivatives with the most favorable selectivity index (antiparasitic activity vs. mammalian toxicity). Compound 2l (3-nitrobenzamide) was among the thiazoles that demonstrated antiparasitic activity, but its absolute selectivity index relative to other thiazole congeners is not quantified in the publicly available abstract [2].

Cytotoxicity Screening Selectivity Index Mammalian Cell Toxicity Naphthyl-Thiazole Safety

Regioisomeric Specificity: 3-Nitrobenzamide vs. 2-Nitrobenzamide vs. 4-Nitrobenzamide Analogs

Three regioisomeric nitrobenzamide analogs are cataloged in chemical databases: the 3-nitro (CAS 313528-46-0), 2-nitro (CAS 312727-56-3), and 4-nitro (CAS 313549-68-7) derivatives . While published biological data for all three regioisomers is incomplete, the Santos et al. study demonstrates that within the naphthyl-thiazole series, antiparasitic activity is contingent upon specific benzamide substitution patterns, with the 3-nitro derivative (compound 2l) being among those that emerged as most promising [1]. The 2-nitro and 4-nitro regioisomers may exhibit distinct electronic properties, binding orientations, and biological activities—making unambiguous compound identity critical for reproducible research [2].

Nitro Regioisomer SAR Benzamide Positional Isomers Thiazole Derivative Differentiation

Best-Fit Research and Industrial Application Scenarios for N-(4-(Naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide (CAS 313528-46-0)


Dual Leishmaniasis–Chagas Disease Lead Optimization Programs

Compound 2l (the 3-nitrobenzamide derivative) is one of only three compounds in a 29-compound library to demonstrate dual inhibition of Leishmania amazonensis and Trypanosoma cruzi amastigotes [1]. This positions it as a privileged starting point for medicinal chemistry efforts targeting both visceral and cutaneous leishmaniasis alongside Chagas disease, where a single agent with dual antiparasitic activity could simplify combination therapy regimens [2].

Antimalarial Thiazole Scaffold Development

The thiazole subclass, including the 3-nitrobenzamide derivative, selectively inhibited Plasmodium falciparum growth while the corresponding thiosemicarbazone precursors were inactive [1]. This class-specific antiplasmodial activity supports the use of this compound as a validated thiazole scaffold for further antimalarial hit-to-lead studies, particularly for chemical proteomics target identification [2].

Structure-Activity Relationship (SAR) Studies on Nitrobenzamide Positional Isomers

The availability of three regioisomeric nitrobenzamide analogs (3-nitro, 2-nitro, and 4-nitro) provides a unique opportunity for systematic SAR exploration of how the nitro group position modulates antiparasitic potency, mammalian cytotoxicity, and physicochemical properties [1]. Procurement of the precisely defined 3-nitro regioisomer is critical for establishing structure-activity correlations without confounding isomer contamination [2].

Quote Request

Request a Quote for N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.